NAFARELIN ACETATE

Descripción general

Descripción

Synarel, también conocido como nafarelina acetato, es un análogo de decapéptido sintético de la hormona liberadora de gonadotropina (GnRH) natural. Se utiliza principalmente en el tratamiento de la endometriosis y la pubertad precoz central. Synarel se administra como un aerosol nasal y funciona regulando la liberación de gonadotropinas, que a su vez afecta la producción de hormonas sexuales .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

El acetato de nafarelina se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. La síntesis implica la adición secuencial de aminoácidos para formar la cadena de decapéptido. Los pasos clave incluyen:

Síntesis de péptidos en fase sólida (SPPS): Este método implica la adición gradual de aminoácidos protegidos a una resina sólida.

Escisión y desprotección: El péptido se escinde de la resina y se desprotege para producir el péptido libre.

Purificación: El péptido crudo se purifica mediante cromatografía líquida de alta resolución (HPLC) para obtener el producto deseado.

Métodos de producción industrial

La producción industrial de acetato de nafarelina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, el pH y los sistemas de solventes, para garantizar un alto rendimiento y pureza. El producto final se formula en una solución de aerosol nasal que contiene cloruro de benzalconio, ácido acético glacial, hidróxido de sodio o ácido clorhídrico (para ajustar el pH), sorbitol y agua purificada .

Análisis De Reacciones Químicas

Tipos de Reacciones

El acetato de nafarelina experimenta varias reacciones químicas, que incluyen:

Oxidación: El péptido se puede oxidar en residuos específicos de aminoácidos, como la metionina.

Reducción: Las reacciones de reducción pueden ocurrir en los enlaces disulfuro dentro de la estructura del péptido.

Sustitución: Los residuos de aminoácidos dentro del péptido se pueden sustituir para modificar su actividad y estabilidad.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno, ácido performico.

Agentes reductores: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).

Reactivos de sustitución: Varios derivados de aminoácidos y agentes de acoplamiento.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen péptidos modificados con actividad biológica y estabilidad alteradas. Por ejemplo, la oxidación de los residuos de metionina puede conducir a la formación de metionina sulfoxido, lo que puede afectar la función del péptido .

Aplicaciones Científicas De Investigación

Therapeutic Uses

1. Endometriosis

Nafarelin acetate is indicated for the management of endometriosis. Clinical studies have demonstrated that it effectively reduces endometriosis-related pain and lesions by suppressing ovarian hormone production. The recommended dosage is typically one spray (200 µg) in one nostril twice daily, leading to significant symptom relief within a few months .

2. Precocious Puberty

In children with precocious puberty, this compound is used to halt premature sexual maturation by suppressing gonadotropin release. Studies have shown that treatment can normalize growth patterns and delay the progression of secondary sexual characteristics .

3. Assisted Reproductive Technology (ART)

Nafarelin is also utilized in ART protocols to control ovarian stimulation. It can prevent premature ovulation during in vitro fertilization (IVF) cycles, thereby improving outcomes. A systematic review indicated that nafarelin significantly enhances the number of oocytes retrieved and increases pregnancy rates compared to traditional methods .

Pharmacokinetics

This compound is administered intranasally and has a rapid absorption profile, with peak plasma concentrations reached within 10 to 45 minutes post-administration. The bioavailability averages around 2.8%, with a half-life of approximately 3 hours . The drug is highly protein-bound (about 80%) in plasma, primarily to albumin .

Case Studies

Case Study 1: Endometriosis Management

A double-blind placebo-controlled study evaluated the efficacy of this compound in women with endometriosis. Results showed a significant reduction in pelvic pain and lesion size after six months of treatment, with minimal side effects reported. Patients experienced improved quality of life scores post-treatment .

Case Study 2: Treatment of Precocious Puberty

In a cohort of prepubescent girls treated with this compound, researchers noted a cessation of breast development and menarche within three months. Long-term follow-up revealed normal pubertal progression upon discontinuation of therapy, indicating full reversibility of effects .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other GnRH analogs in various applications:

| Application | This compound | Other GnRH Analog | Outcome |

|---|---|---|---|

| Endometriosis | Effective | Leuprolide | Similar reduction in pain and lesions |

| Precocious Puberty | Effective | Triptorelin | Comparable suppression of sexual maturation |

| IVF Protocols | Enhances outcomes | Ganirelix | Higher oocyte retrieval rates |

Mecanismo De Acción

El acetato de nafarelina actúa como un potente agonista de la hormona liberadora de gonadotropina (GnRH). Tras su administración, estimula la liberación de gonadotropinas hipofisarias, hormona luteinizante (LH) y hormona foliculoestimulante (FSH). Esta estimulación inicial es seguida por una regulación a la baja de los receptores de GnRH, lo que lleva a una disminución de la secreción de esteroides gonadales. Esto da como resultado la supresión de la función ovárica y testicular, lo que es beneficioso en afecciones como la endometriosis y la pubertad precoz central .

Comparación Con Compuestos Similares

Compuestos similares

Acetato de leuprorelina: Otro agonista de la GnRH utilizado en el tratamiento del cáncer de próstata, la endometriosis y la pubertad precoz central.

Acetato de goserelina: Un agonista de la GnRH utilizado para indicaciones similares, incluido el cáncer de próstata y la endometriosis.

Triptorelin: Un agonista de la GnRH utilizado en el tratamiento de cánceres y afecciones sensibles a las hormonas

Singularidad del acetato de nafarelina

El acetato de nafarelina es único en su vía de administración como aerosol nasal, lo que ofrece ventajas en términos de facilidad de uso y cumplimiento del paciente. Además, su formulación específica y su perfil farmacocinético lo hacen adecuado para tratar afecciones como la pubertad precoz central y la endometriosis .

Actividad Biológica

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) and is primarily used in the treatment of hormone-dependent conditions such as endometriosis and precocious puberty. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and potential side effects.

Pharmacokinetics

This compound is administered intranasally, where it is rapidly absorbed into the systemic circulation. Key pharmacokinetic parameters include:

- Absorption : Maximum plasma concentrations are typically reached within 10 to 45 minutes post-administration. For instance, following a single dose of 400 µg, peak concentrations range from 0.5 to 5.3 ng/mL .

- Bioavailability : The average bioavailability is approximately 2.8% (range 1.2% to 5.6%) for intranasal doses .

- Half-life : The serum half-life is around 2.5 to 3 hours depending on the dose administered .

- Protein Binding : About 78% to 84% of nafarelin binds to plasma proteins, primarily albumin .

This compound functions as a potent agonist of GnRH. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to increased gonadal steroidogenesis. However, with continuous administration, it suppresses the release of these hormones, resulting in decreased levels of sex steroids such as estrogen and testosterone over time .

Clinical Efficacy

This compound has been evaluated in various clinical studies for its effectiveness in treating endometriosis and other hormone-related disorders:

- Endometriosis Treatment : In a double-blind study comparing nafarelin (400 µg daily) with danazol (600 mg daily) over six months, both treatments resulted in significant regression of active endometriosis lesions. Notably, complete disease regression was observed in 30% of patients treated with nafarelin .

| Study Parameters | This compound | Danazol |

|---|---|---|

| Dose | 400 µg/day | 600 mg/day |

| Complete Regression | 30% | Not specified |

| Partial Regression | 57% | Not specified |

| Symptoms Improvement | 64% | Not specified |

- Pre-operative Use : Nafarelin has also been used pre-operatively to reduce the size of endometriomas, facilitating surgical intervention .

Side Effects and Toxicity

While this compound is generally well-tolerated, some side effects have been reported:

- Common side effects include hot flashes, headaches, and potential impacts on mood and memory .

- Long-term animal studies have indicated that high doses can lead to hyperplasia and neoplasia in certain tissues; however, no such effects have been observed in humans .

Case Studies

- Short-Term Memory Loss : A study investigating cognitive effects noted instances of short-term memory loss among patients using this compound nasal spray, suggesting a need for further research into its neurocognitive impact .

- Endometrioma Treatment : A case report highlighted the successful use of this compound prior to surgery for an abdominal wall endometrioma, demonstrating its utility in clinical practice .

Propiedades

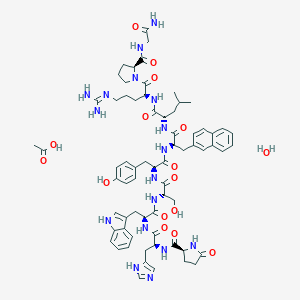

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBTYDWUUWLHBD-UDXTWCDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H89N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40904715 | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86220-42-0 | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ENZ0QJW4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.